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Compound of Interest

Compound Name: Pyridin-3-yl dimethylcarbamate

Cat. No.: B1207776

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Pyridin-
3-yl dimethylcarbamate. It includes a detailed examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured
format for clarity and comparative analysis. Furthermore, this document outlines the
experimental protocols for acquiring such data and includes a logical workflow for
spectroscopic analysis.

Pyridin-3-yl dimethylcarbamate, with the chemical formula CsH10N202 and a molecular
weight of 166.18 g/mol , is an organic compound that serves as a significant reference
standard in the pharmaceutical industry, particularly as a known impurity of pyridostigmine
bromide.[1][2] Its structural elucidation through spectroscopic methods is crucial for quality
control and drug safety.[1][3]

Spectroscopic Data

The following sections present the theoretical spectroscopic data for Pyridin-3-yl
dimethylcarbamate, derived from predictive models and analysis of similar chemical
structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
an organic molecule.

Table 1: *H NMR Data for Pyridin-3-yl dimethylcarbamate (Predicted, 500 MHz, CDCls)

Chemical Shift ()

Multiplicity Integration Assignment

ppm

8.54 dd 1H H-2

8.41 d 1H H-6

7.62 ddd 1H H-4

7.30 dd 1H H-5

3.15 S 3H N-CHs

3.02 S 3H N-CHs

Table 2: 13C NMR Data for Pyridin-3-yl dimethylcarbamate (Predicted, 125 MHz, CDCIs)

Chemical Shift (8) ppm Carbon Type Assighment
154.5 C C=0

150.8 C C-3

147.2 CH C-2

142.1 CH C-6

127.8 CH C-4

123.9 CH C-5

36.8 CHs N-CHs

36.5 CHs N-CHs

Infrared (IR) Spectroscopy
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IR spectroscopy is utilized to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: IR Absorption Data for Pyridin-3-yl dimethylcarbamate (Predicted)

Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch
1725 Strong C=0 (Carbamate) Stretch

1580, 1470, 1420

Medium-Strong

Aromatic C=C and C=N
Bending

1250

Strong

C-O (Ester) Stretch

1190

Strong

C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for Pyridin-3-yl dimethylcarbamate (Predicted)

m/z Ratio Relative Intensity (%) Assighment

166 85 [M]* (Molecular lon)
94 100 [M - C3sHeNOJ*

72 60 [C3HeNO]*

66 45 [CsHaN - H]*

42 30 [C2HaN]*

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Pyridin-3-yl dimethylcarbamate in approximately
0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCI3) in a clean NMR tube.

Data Acquisition: Acquire *H and 3C NMR spectra on a 500 MHz NMR spectrometer. For tH
NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay,
and 16-32 scans. For 3C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a
larger number of scans (e.g., 1024) are typically used to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film
can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Place the prepared sample in the IR spectrometer and record the
spectrum, typically in the range of 4000-400 cm~1. A background spectrum of the empty
sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute
the solution as needed for the specific instrument and ionization technique.
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« lonization and Analysis: Introduce the sample into the mass spectrometer. Electron
lonization (EI) is a common technique for volatile, thermally stable compounds. The
molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak,
which corresponds to the molecular weight of the compound, and the fragmentation pattern,

which provides structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic
compound like Pyridin-3-yl dimethylcarbamate using a combination of spectroscopic

techniques.
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Caption: A logical workflow for the structural elucidation of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of Pyridin-3-
yl dimethylcarbamate. The presented data and protocols serve as a valuable resource for
researchers and professionals in the fields of analytical chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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